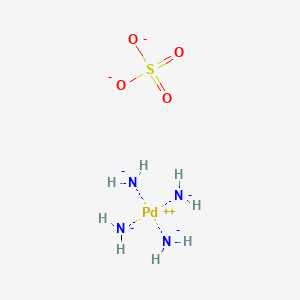
Azanide;palladium(2+);sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azanide;palladium(2+);sulfate is a complex compound that combines azanide, palladium in the +2 oxidation state, and sulfate Palladium compounds are known for their catalytic properties, especially in organic synthesis and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azanide;palladium(2+);sulfate can be synthesized through several methods. One common approach involves the reaction of palladium metal with a mixture of nitric acid and sulfuric acid. This reaction produces palladium(II) sulfate, which can then be combined with azanide to form the desired compound .
Another method involves the reaction of palladium(II) sulfide with oxygen in dimethylformamide. This process also yields palladium(II) sulfate, which can be further reacted with azanide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Azanide;palladium(2+);sulfate undergoes various types of chemical reactions, including:
Oxidation: Palladium(2+) can be oxidized to higher oxidation states under specific conditions.
Reduction: Palladium(2+) can be reduced to palladium(0), which is a common catalyst in organic reactions.
Substitution: The azanide and sulfate ligands can be substituted with other ligands, leading to the formation of different palladium complexes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide and oxygen.
Reducing agents: Such as sodium borohydride and hydrazine.
Ligands: Such as phosphines and amines for substitution reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may produce palladium(0) nanoparticles .
Applications De Recherche Scientifique
Azanide;palladium(2+);sulfate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of azanide;palladium(2+);sulfate involves the interaction of palladium(2+) with various molecular targets. In catalytic reactions, palladium(2+) undergoes oxidative addition, transmetallation, and reductive elimination steps, facilitating the formation of new chemical bonds . The azanide and sulfate ligands can influence the reactivity and selectivity of these catalytic processes.
Comparaison Avec Des Composés Similaires
Azanide;palladium(2+);sulfate can be compared with other palladium compounds, such as:
Palladium(II) acetate: Commonly used as a catalyst in organic synthesis.
Palladium(II) chloride: A starting material for the synthesis of various palladium complexes.
Bis(triphenylphosphine)palladium chloride: A coordination compound used in cross-coupling reactions.
The uniqueness of this compound lies in its combination of azanide and sulfate ligands, which can modulate the reactivity and selectivity of palladium(2+) in catalytic processes .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique combination of azanide, palladium(2+), and sulfate provides distinct chemical properties that can be leveraged in catalysis, medicine, and materials science. Further research and development can unlock new applications and enhance our understanding of this intriguing compound.
Propriétés
Formule moléculaire |
H8N4O4PdS-4 |
|---|---|
Poids moléculaire |
266.58 g/mol |
Nom IUPAC |
azanide;palladium(2+);sulfate |
InChI |
InChI=1S/4H2N.H2O4S.Pd/c;;;;1-5(2,3)4;/h4*1H2;(H2,1,2,3,4);/q4*-1;;+2/p-2 |
Clé InChI |
LJZUZKVTPNLCTI-UHFFFAOYSA-L |
SMILES canonique |
[NH2-].[NH2-].[NH2-].[NH2-].[O-]S(=O)(=O)[O-].[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (1R,21S,24S)-21-tert-butyl-16,16-dimethyl-3,19,22-trioxo-2,18-dioxa-4,20,23-triazatetracyclo[21.2.1.1(4,7).0(6,11)]heptacosa-6,8,10-triene-24-carboxylate](/img/structure/B15133369.png)


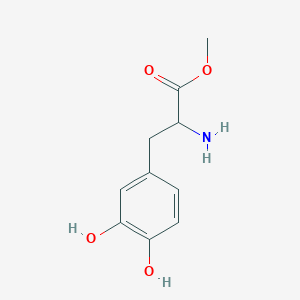
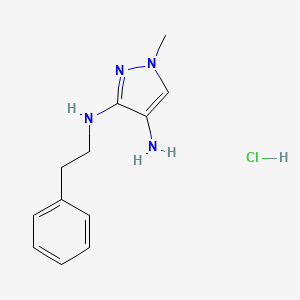
![N-[1-Oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl]carbonitrile](/img/structure/B15133426.png)


![N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide](/img/structure/B15133457.png)
![2,2-dimethyl-N-(4-oxo-3,7a-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B15133461.png)

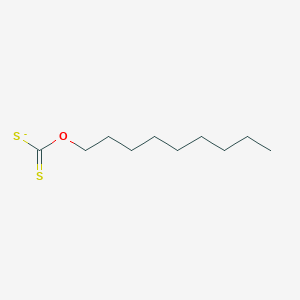
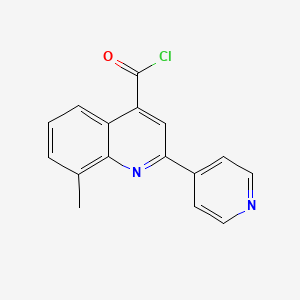
![1,2-Pyrrolidinedicarboxylic acid, 4-[[2-[4-(1-methylethoxy)phenyl]benzofuro[3,2-d]pyrimidin-4-yl]oxy]-, 1-(1,1-dimethylethyl) ester, (2S,4R)-](/img/structure/B15133479.png)
